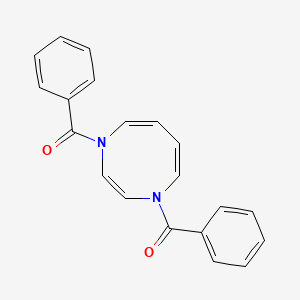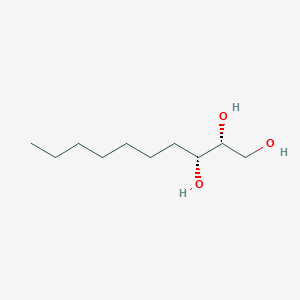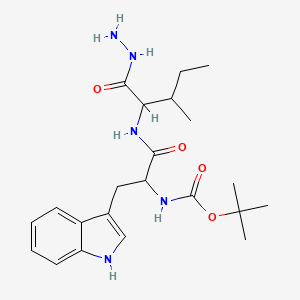
p-Nitrobenzyltributylphosphonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Nitrobenzyltributylphosphonium iodide: is an organophosphorus compound that features a phosphonium ion bonded to a p-nitrobenzyl group and three butyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-nitrobenzyltributylphosphonium iodide typically involves the reaction of p-nitrobenzyl chloride with tributylphosphine in the presence of an iodide source. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The general reaction scheme is as follows:
p-Nitrobenzyl chloride+Tributylphosphine+Iodide source→p-Nitrobenzyltributylphosphonium iodide
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: p-Nitrobenzyltributylphosphonium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The phosphonium ion can act as a nucleophile, participating in substitution reactions.
Oxidation and Reduction: The nitro group can be reduced to an amino group, and the phosphonium ion can undergo oxidation.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. Reactions are typically carried out in polar solvents.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce the nitro group.
Major Products:
Nucleophilic Substitution: Products include various substituted phosphonium salts.
Reduction: The major product is p-aminobenzyltributylphosphonium iodide.
Applications De Recherche Scientifique
Chemistry: p-Nitrobenzyltributylphosphonium iodide is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of p-nitrobenzyltributylphosphonium iodide involves its ability to participate in nucleophilic substitution reactions due to the presence of the phosphonium ion. The nitro group can also undergo reduction, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being explored.
Comparaison Avec Des Composés Similaires
- p-Nitrobenzyltriphenylphosphonium iodide
- p-Nitrobenzyltrimethylphosphonium iodide
- p-Nitrobenzyltriethylphosphonium iodide
Comparison: p-Nitrobenzyltributylphosphonium iodide is unique due to the presence of three butyl groups, which can influence its solubility, reactivity, and overall chemical properties compared to similar compounds with different alkyl groups. The butyl groups provide a balance between hydrophobicity and steric hindrance, making it suitable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
73790-47-3 |
|---|---|
Formule moléculaire |
C19H33INO2P |
Poids moléculaire |
465.3 g/mol |
Nom IUPAC |
tributyl-[(4-nitrophenyl)methyl]phosphanium;iodide |
InChI |
InChI=1S/C19H33NO2P.HI/c1-4-7-14-23(15-8-5-2,16-9-6-3)17-18-10-12-19(13-11-18)20(21)22;/h10-13H,4-9,14-17H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
XWXHHAWDCPFVBS-UHFFFAOYSA-M |
SMILES canonique |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)[N+](=O)[O-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


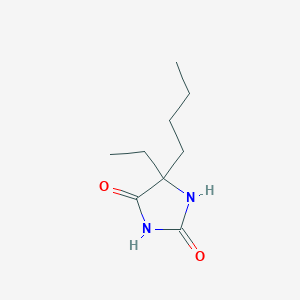
![2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455333.png)
![Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate](/img/structure/B14455345.png)
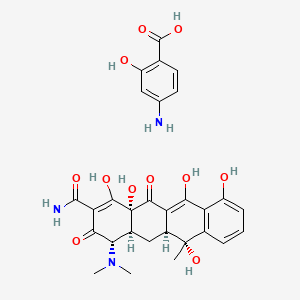
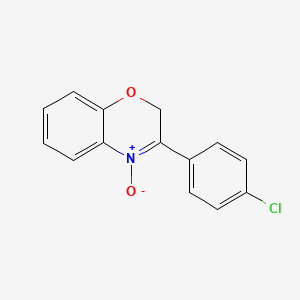
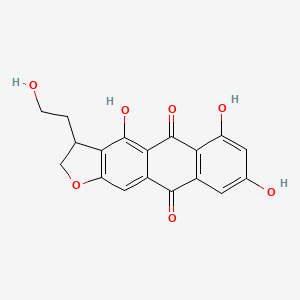

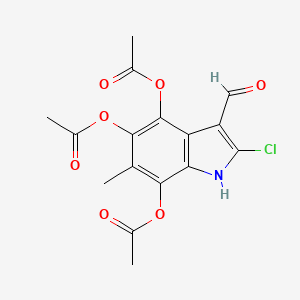
![4-[Oxo(phenyl)acetyl]phenyl cyanate](/img/structure/B14455387.png)
